molecular formula C20H21N5O4 B1672172 IRAK-1/4 Inhibitor CAS No. 509093-47-4

IRAK-1/4 Inhibitor

货号 B1672172
CAS 编号: 509093-47-4
分子量: 395.4 g/mol
InChI 键: QTCFYQHZJIIHBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IRAK-1/4 Inhibitors are potent inhibitors of interleukin-1 receptor-associated kinases 1 and 4 (IRAK 1/4) . They are important mediators in signal transduction of TIR family members . This regulation protects against the development of cancers and other diseases . IRAK-1/4 inhibitors have been used in various studies to inhibit IRAK1 in hepatoma cell lines and head and neck squamous cell carcinoma (HNSCC) cell lines .


Chemical Reactions Analysis

Inhibition or deletion of IRAK4 in a panel of MDS/AML cell lines and patient samples resulted in incomplete suppression of LSPCs and a corresponding activation of innate immune pathways . IRAK4 inhibitors—such as CA4948 (emavusertib)—and proteolysis targeting chimeric small molecule degraders are being assessed in preclinical studies and clinical trials for hematologic malignancies, including lymphoma, MDS, and AML .


Physical And Chemical Properties Analysis

IRAK-1/4 Inhibitor I is a novel benzimidazole that is a potent inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK 1/4). IC50 values were 300 nM and 200 nM for IRAK-1 and -4, respectively, and >10,000 nM for a panel of 27 other kinases tested . The molecular weight of IRAK-1/4 Inhibitor I is 395.41 .

科学研究应用

Myeloid Malignancies

  • Scientific Field: Hematology
  • Application Summary: IRAK-1/4 inhibitors have been used in clinical trials for Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), validating IRAK4 as a therapeutic target .
  • Methods of Application: Inhibition or deletion of IRAK4 in a panel of MDS/AML cell lines and patient samples was performed. The expression of IRAK paralogs was examined in IRAK4 knockout (KO) MDS/AML cells .
  • Results: The inhibition or deletion of IRAK4 resulted in incomplete suppression of leukemic stem and progenitor cells (LSPCs) and a corresponding activation of innate immune pathways .

Colitis Treatment

  • Scientific Field: Gastroenterology
  • Application Summary: IRAK-1/4 inhibitors have been used to alleviate colitis by inhibiting the TLR4/NF-κB pathway and protecting the intestinal barrier .
  • Methods of Application: After inducing experimental colitis in mice with 3% dextran sulfate sodium (DSS), different concentrations of IRAK1/4 inhibitors were administered intraperitoneally .
  • Results: The IRAK 1/4 inhibitor significantly reduced clinical symptoms and pathological DSS-induced colitis damage in mice .

Cancer Treatment

  • Scientific Field: Oncology
  • Application Summary: IRAK-1/4 inhibitors have been used in various studies to inhibit IRAK1 in hepatoma cell lines and head and neck squamous cell carcinoma (HNSCC) cell lines . Also, inhibition of IRAK-1 and IRAK-4 kinases has been shown to suppress inflammation .
  • Methods of Application: The specific methods of application are not detailed in the sources, but typically involve administering the inhibitor to the cell lines in a controlled laboratory setting .
  • Results: The results are not explicitly stated in the sources, but the implication is that the inhibition of IRAK-1 and IRAK-4 kinases can potentially suppress inflammation, which is beneficial in the treatment of cancer .

Resistance to IRAK4 Inhibitors in MDS/AML

  • Scientific Field: Hematology
  • Application Summary: IRAK1 contributes to resistance against IRAK4 inhibitors via non-canonical signaling mechanisms in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) .
  • Methods of Application: The study involved the deletion of IRAK1 in MDS/AML cells and found that concomitant suppression of IRAK1 led to a significant reduction of leukemic stem and progenitor cell (LSPC) function in IRAK4-KO MDS/AML cells .
  • Results: The study found that IRAK1 mitigates the efficacy of IRAK4-inhibitors in MDS/AML .

Sensitizing T-ALL to Chemotherapies

  • Scientific Field: Oncology
  • Application Summary: Inhibition of IRAK1/4 has been used to sensitize T cell acute lymphoblastic leukemia (T-ALL) to chemotherapies .
  • Methods of Application: The study involved targeted inhibition of IRAK1 and IRAK4, either with shRNA or with a pharmacological IRAK1/4 inhibitor .
  • Results: The study found that IRAK1/4 inhibition dramatically impeded proliferation of T-ALL cells isolated from patients and T-ALL cells in a murine leukemia model .

Treatment of Various Cancers

  • Scientific Field: Oncology
  • Application Summary: IRAK-1/4 inhibitors have been used in various studies to inhibit IRAK1 in hepatoma cell lines and head and neck squamous cell carcinoma (HNSCC) cell lines . Also, inhibition of IRAK-1 and IRAK-4 kinases has been shown to suppress inflammation .
  • Methods of Application: The specific methods of application are not detailed in the sources, but typically involve administering the inhibitor to the cell lines in a controlled laboratory setting .
  • Results: The results are not explicitly stated in the sources, but the implication is that the inhibition of IRAK-1 and IRAK-4 kinases can potentially suppress inflammation, which is beneficial in the treatment of cancer .

Resistance to IRAK4 Inhibitors in MDS/AML

  • Scientific Field: Hematology
  • Application Summary: IRAK1 contributes to resistance against IRAK4 inhibitors via non-canonical signaling mechanisms in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) .
  • Methods of Application: The study involved the deletion of IRAK1 in MDS/AML cells and found that concomitant suppression of IRAK1 led to a significant reduction of leukemic stem and progenitor cell (LSPC) function in IRAK4-KO MDS/AML cells .
  • Results: The study found that IRAK1 mitigates the efficacy of IRAK4-inhibitors in MDS/AML .

Low-Risk Myelodysplastic Syndrome Treatment

  • Scientific Field: Hematology
  • Application Summary: IRAK1/4 inhibitors have been used in a Phase 1b trial for low-risk myelodysplastic syndrome (LR-MDS) patients who are refractory/resistant to prior therapies .
  • Methods of Application: The study involved administering R289, a prodrug that is converted to the active drug R835 in the gastrointestinal (GI) tract. R835 is a potent and selective inhibitor of IRAK1 and IRAK4 kinases .
  • Results: The safety and pharmacokinetic properties of R289/R835 were evaluated in a phase 1 study in healthy volunteers. R289 was well tolerated with no serious or severe adverse events (AEs) reported .

Treatment of Various Cancers

  • Scientific Field: Oncology
  • Application Summary: IRAK-1/4 inhibitors have been used in various studies to inhibit IRAK1 in hepatoma cell lines and head and neck squamous cell carcinoma (HNSCC) cell lines . Also, inhibition of IRAK-1 and IRAK-4 kinases has been shown to suppress inflammation .
  • Methods of Application: The specific methods of application are not detailed in the sources, but typically involve administering the inhibitor to the cell lines in a controlled laboratory setting .
  • Results: The results are not explicitly stated in the sources, but the implication is that the inhibition of IRAK-1 and IRAK-4 kinases can potentially suppress inflammation, which is beneficial in the treatment of cancer .

安全和危害

IRAK-1/4 Inhibitor I is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

未来方向

The promising but limited responses to IRAK4 inhibitors in MDS and AML clinical trials are due to functional complementation and compensation by its paralog, IRAK1 . Their findings indicate that cotargeting IRAK1 and IRAK4 is required to fully suppress leukemic stem/progenitor cell (LSPC) function and induce differentiation . This implies that dual IRAK1/4 inhibition provides a more effective therapeutic approach for hematologic malignancies than targeting either molecule alone .

属性

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c26-19(15-4-3-5-16(14-15)25(27)28)22-20-21-17-6-1-2-7-18(17)24(20)9-8-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFYQHZJIIHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475143
Record name N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IRAK-1/4 Inhibitor

CAS RN

509093-47-4
Record name N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Irak-1/4 inhibitor I
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 3-nitro-N-(1H-benzoimidazol-2-yl)-benzamide prepared above in Example 1 (150 mg, 0.532 mmol, 1.0 equiv) in 3 mL of 5:1 acetone:DMF was added 109 mg of 4-(2-chloroethyl)morpholine hydrochloride (0.585 mmol, 1.1 equiv) and 221 mg K2CO3 (1.60 mmol, 3.0 equiv). The resulting suspension was heated to 54° C. with stirring for 3 h. The suspension was then diluted with 10 mL sat. NaHCO3, and the acetone was removed under reduced pressure. The resulting suspension was then diluted with 20 mL CH2Cl2, shaken until no solids remained, and passed through a 20 mm (40 mL) 3M Empore octadecyl (C18) cartridge to remove water. The collected organics were then concentrated under reduced pressure. Purification by flash chromatography (SiO2, 2–4% MeOH/CH2Cl2) gave 124 mg of the product as a tan solid (0.314 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 12.85 (s, 1 H), 8.97 (s, 1 H), 8.61 (d, J=7.6 Hz, 1 H), 8.38 (d, J=7.5 Hz, 1 H), 7.79 (t, J=8.0 Hz, 1 H), 7.58 (t, J=7.6 Hz, 2 H), 7.26 (m, 2 H), 4.42 (t, J=5.9 Hz, 2 H), 3.49 (m, 4 H), 2.75 (t, J=5.9 Hz, 2 H), 2.55 (m, 4 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
109 mg
Type
reactant
Reaction Step Three
Name
Quantity
221 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IRAK-1/4 Inhibitor
Reactant of Route 2
Reactant of Route 2
IRAK-1/4 Inhibitor
Reactant of Route 3
Reactant of Route 3
IRAK-1/4 Inhibitor
Reactant of Route 4
Reactant of Route 4
IRAK-1/4 Inhibitor
Reactant of Route 5
Reactant of Route 5
IRAK-1/4 Inhibitor
Reactant of Route 6
Reactant of Route 6
IRAK-1/4 Inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。